

Spectroscopic Characterization of 3-Benzoyl-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Benzoyl-4-methylpyridine

CAS No.: 38824-77-0

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **3-benzoyl-4-methylpyridine**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectroscopic principles and data from analogous compounds, offering a robust framework for the identification and characterization of **3-benzoyl-4-methylpyridine**.

Introduction

3-Benzoyl-4-methylpyridine is a heterocyclic ketone with a molecular structure that combines a pyridine ring substituted with a benzoyl group at the 3-position and a methyl group at the 4-position. This unique arrangement of functional groups imparts specific electronic and structural properties that are reflected in its spectroscopic signatures. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the molecule in various research and development settings. This guide provides a detailed analysis of its predicted ^1H NMR, ^{13}C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule. Due to the absence of readily available experimental spectra for **3-benzoyl-4-methylpyridine**, the following data and interpretations are based on established chemical shift theory and comparative analysis with structurally related compounds such as 3-benzoylpyridine, 4-methylpyridine, and other substituted pyridines.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **3-benzoyl-4-methylpyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Data Acquisition:

- Acquire the spectrum on the same instrument.
- Employ proton decoupling to obtain a spectrum with single lines for each unique carbon atom.
- A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.80	s	1H	H-2
~8.60	d	1H	H-6
~7.80-7.90	m	2H	H-2', H-6' (Benzoyl)
~7.50-7.65	m	3H	H-3', H-4', H-5' (Benzoyl)
~7.30	d	1H	H-5
~2.40	s	3H	-CH ₃

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum of **3-benzoyl-4-methylpyridine** is characterized by distinct signals corresponding to the protons on the pyridine and benzoyl rings, as well as the methyl group.

- Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the electronegative nitrogen atom.
 - H-2: The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing benzoyl group. It is predicted to appear as a singlet around 8.80 ppm.
 - H-6: The proton at the 6-position (H-6) is also significantly deshielded by the nitrogen and is expected to resonate as a doublet around 8.60 ppm, coupled to H-5.
 - H-5: The proton at the 5-position (H-5) will be influenced by the adjacent methyl group and will likely appear as a doublet around 7.30 ppm, coupled to H-6.
- Benzoyl Protons: The protons of the benzoyl group will exhibit a complex multiplet pattern in the aromatic region.

- The ortho-protons (H-2', H-6') are expected to be the most deshielded of the benzoyl group due to the anisotropic effect of the carbonyl, appearing as a multiplet around 7.80-7.90 ppm.
- The meta- (H-3', H-5') and para- (H-4') protons will resonate as a multiplet in the range of 7.50-7.65 ppm.
- Methyl Protons: The protons of the methyl group at the 4-position are in an aliphatic environment and will therefore appear significantly upfield as a sharp singlet around 2.40 ppm.

Caption: Molecular structure of **3-benzoyl-4-methylpyridine**.

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~195.0	C=O (Benzoyl)
~155.0	C-4
~152.0	C-2
~149.0	C-6
~138.0	C-1' (Benzoyl)
~134.0	C-4' (Benzoyl)
~132.0	C-3
~130.0	C-2', C-6' (Benzoyl)
~128.5	C-3', C-5' (Benzoyl)
~125.0	C-5
~19.0	-CH ₃

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

- **Carbonyl Carbon:** The most downfield signal is expected for the carbonyl carbon of the benzoyl group, appearing around 195.0 ppm.
- **Pyridine Carbons:** The carbons of the pyridine ring will resonate in the aromatic region.
 - The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the methyl group (C-4) are expected to be the most deshielded among the pyridine carbons, with predicted shifts around 152.0, 149.0, and 155.0 ppm, respectively.
 - The carbon attached to the benzoyl group (C-3) will also be downfield, around 132.0 ppm.
 - The C-5 carbon is predicted to be the most upfield of the pyridine ring carbons, at approximately 125.0 ppm.
- **Benzoyl Carbons:** The aromatic carbons of the benzoyl group will appear in the typical range of 128-138 ppm. The quaternary carbon (C-1') will be around 138.0 ppm, while the other carbons will have shifts influenced by their position relative to the carbonyl group.
- **Methyl Carbon:** The aliphatic carbon of the methyl group will be the most upfield signal, expected around 19.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

- **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.
- **KBr Pellet:** Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- Acquire the spectrum over the range of 4000-400 cm^{-1} .

IR Spectral Data (Predicted)

Wavenumber (cm ⁻¹)	Vibration
3100-3000	C-H stretch (aromatic)
2980-2850	C-H stretch (aliphatic, -CH ₃)
~1665	C=O stretch (aryl ketone)
~1600, ~1580, ~1470	C=C and C=N stretch (aromatic rings)
~1450	C-H bend (aliphatic, -CH ₃)
~1280	C-C-C bend (in-plane, ketone)
900-675	C-H bend (out-of-plane, aromatic)

Interpretation of IR Spectrum

The IR spectrum of **3-benzoyl-4-methylpyridine** will be dominated by the characteristic absorption bands of its functional groups.

- **C-H Stretching:** Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear between 2980-2850 cm⁻¹.
- **Carbonyl Stretching:** A strong, sharp absorption band around 1665 cm⁻¹ is the most characteristic feature of the spectrum and is attributed to the C=O stretching vibration of the aryl ketone.
- **Aromatic Ring Stretching:** The C=C and C=N stretching vibrations of the pyridine and benzene rings will give rise to several bands in the 1600-1470 cm⁻¹ region.
- **C-H Bending:** The out-of-plane C-H bending vibrations of the substituted aromatic rings will produce a pattern of bands in the fingerprint region (900-675 cm⁻¹) that can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

- Electron Ionization (EI): Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and introduce it into the ESI source. This is a softer ionization technique that often results in a prominent molecular ion peak.

Mass Spectral Data (Predicted)

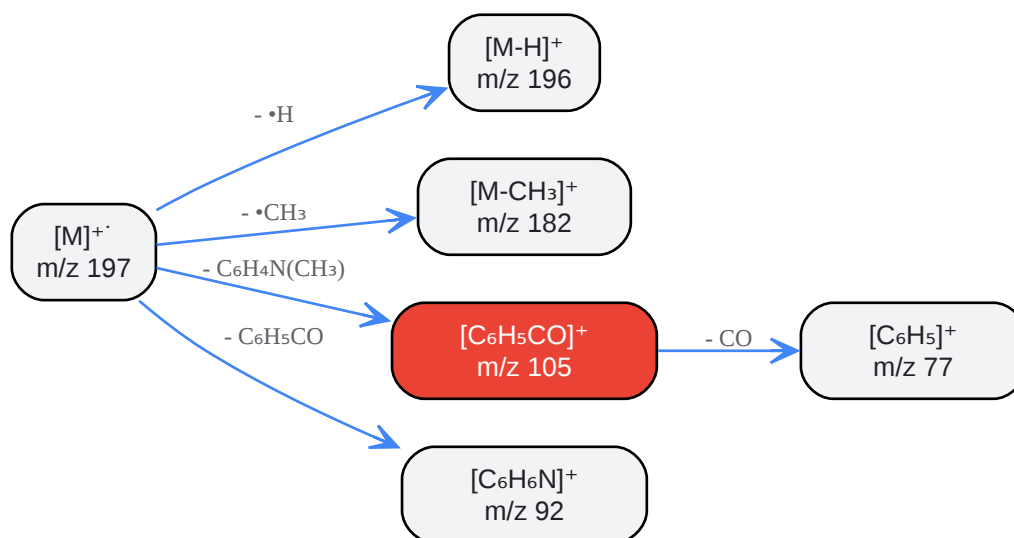
m/z	Ion
197	[M] ⁺ (Molecular Ion)
196	[M-H] ⁺
182	[M-CH ₃] ⁺
168	[M-H-CO] ⁺ or [M-CHO] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
92	[C ₆ H ₆ N] ⁺ (Methylpyridine fragment)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Interpretation of Mass Spectrum

The electron ionization mass spectrum of **3-benzoyl-4-methylpyridine** is expected to show a prominent molecular ion peak and several characteristic fragment ions.

- Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z value corresponding to the molecular weight of the compound, which is 197 g/mol .
- Key Fragmentations:
 - The most significant fragmentation pathway is often the cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is typically a very intense peak.

- The complementary fragment, the 4-methyl-3-pyridyl cation, would be at m/z 92.
- Loss of the phenyl group from the molecular ion would result in a peak at m/z 120.
- The benzoyl cation can further fragment by losing a neutral CO molecule to give the phenyl cation ($[C_6H_5]^+$) at m/z 77.
- Loss of the methyl group from the molecular ion would lead to a peak at m/z 182.



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Caption: Predicted mass spectral fragmentation of **3-benzoyl-4-methylpyridine**.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the 1H NMR, ^{13}C NMR, IR, and MS spectra of **3-benzoyl-4-methylpyridine**. The interpretations are grounded in fundamental spectroscopic principles and data from analogous molecules. These data and analyses serve as a valuable resource for the unambiguous identification and characterization of this compound in a laboratory setting. Experimental verification of these predicted spectra will be crucial for confirming the structural assignments presented in this guide.

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